molecular formula C15H23ClN2O2 B2754053 N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride CAS No. 1049768-94-6

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride

Cat. No.: B2754053
CAS No.: 1049768-94-6
M. Wt: 298.81
InChI Key: YOWLAQBQFYORES-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylphenyl group, an oxolan-2-ylmethyl group, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride typically involves a multi-step process:

    Formation of the oxolan-2-ylmethyl intermediate: This step involves the reaction of oxirane (ethylene oxide) with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Coupling with 2,3-dimethylphenylamine: The oxolan-2-ylmethyl intermediate is then reacted with 2,3-dimethylphenylamine under controlled conditions to form the desired amine.

    Acetylation: The resulting amine is acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.

    Formation of the hydrochloride salt: Finally, the acetamide derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide
  • N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]propionamide
  • N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]butyramide

Uniqueness

N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13;/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLAQBQFYORES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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